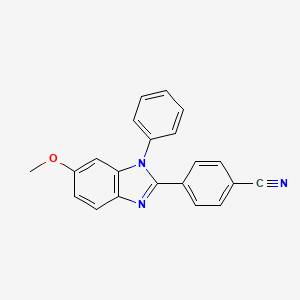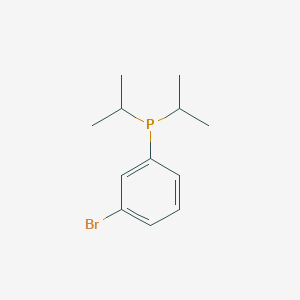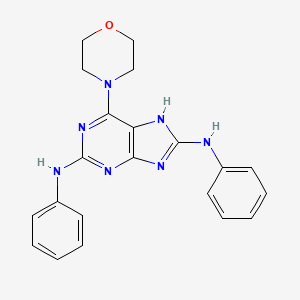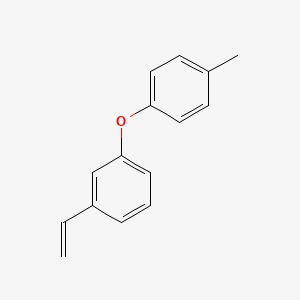![molecular formula C9H19NO3S B12523166 S-[(3S)-1-Hydroxyhexan-3-yl]-L-cysteine CAS No. 656822-49-0](/img/structure/B12523166.png)
S-[(3S)-1-Hydroxyhexan-3-yl]-L-cysteine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-[(3S)-1-Hydroxyhexan-3-yl]-L-cysteine: is a chemical compound that belongs to the class of cysteine derivatives It is characterized by the presence of a hydroxyhexyl group attached to the sulfur atom of the cysteine molecule
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of S-[(3S)-1-Hydroxyhexan-3-yl]-L-cysteine typically involves the reaction of L-cysteine with a suitable hydroxyhexylating agent. One common method is the nucleophilic substitution reaction where L-cysteine reacts with 1-bromo-3-hexanol under basic conditions to form the desired product. The reaction is usually carried out in an aqueous or organic solvent at a controlled temperature to ensure high yield and purity.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound can be optimized using biocatalytic processes. Enzymes such as cysteine synthase can be employed to catalyze the reaction between L-cysteine and 1-hydroxyhexan-3-one, resulting in a more efficient and environmentally friendly production method. This approach reduces the need for harsh chemicals and high energy inputs, making it a sustainable option for large-scale manufacturing.
化学反応の分析
Types of Reactions
S-[(3S)-1-Hydroxyhexan-3-yl]-L-cysteine undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a more saturated derivative.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of 3-oxohexyl-L-cysteine.
Reduction: Formation of 1-hexyl-L-cysteine.
Substitution: Formation of 3-chlorohexyl-L-cysteine or 3-aminohexyl-L-cysteine.
科学的研究の応用
S-[(3S)-1-Hydroxyhexan-3-yl]-L-cysteine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals and nutraceuticals due to its bioactive properties.
作用機序
The mechanism of action of S-[(3S)-1-Hydroxyhexan-3-yl]-L-cysteine involves its interaction with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, it may modulate enzyme activity by binding to active sites or altering enzyme conformation. These interactions can lead to various biological effects, such as anti-inflammatory and cytoprotective actions.
類似化合物との比較
Similar Compounds
S-[(3S)-1-Hydroxyhexan-3-yl]-D-cysteine: The enantiomer of the compound with similar properties but different biological activity.
S-[(3R)-1-Hydroxyhexan-3-yl]-L-cysteine: A diastereomer with distinct stereochemistry and potentially different reactivity.
S-[(3S)-1-Hydroxybutan-3-yl]-L-cysteine: A shorter-chain analog with different physical and chemical properties.
Uniqueness
S-[(3S)-1-Hydroxyhexan-3-yl]-L-cysteine is unique due to its specific stereochemistry and the presence of a hydroxyhexyl group, which imparts distinct reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
656822-49-0 |
|---|---|
分子式 |
C9H19NO3S |
分子量 |
221.32 g/mol |
IUPAC名 |
(2R)-2-amino-3-[(3S)-1-hydroxyhexan-3-yl]sulfanylpropanoic acid |
InChI |
InChI=1S/C9H19NO3S/c1-2-3-7(4-5-11)14-6-8(10)9(12)13/h7-8,11H,2-6,10H2,1H3,(H,12,13)/t7-,8-/m0/s1 |
InChIキー |
GTJBXOQYHBJVCS-YUMQZZPRSA-N |
異性体SMILES |
CCC[C@@H](CCO)SC[C@@H](C(=O)O)N |
正規SMILES |
CCCC(CCO)SCC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Endo-3-(4-methylbenzoyl)bi-cyclo[2.2.1]heptane-exo-2-carboxylic acid, methyl ester](/img/structure/B12523088.png)

![4-(7-Methyl-3-oxo-3,7-dihydroimidazo[1,2-a]pyrazin-2-yl)benzonitrile](/img/structure/B12523097.png)
![1-[N'-hexyl-N-(4-methoxyphenyl)carbamimidoyl]-3-phenylurea](/img/structure/B12523098.png)

![4,4-Bis[(benzyloxy)methyl]oct-6-yn-2-one](/img/structure/B12523101.png)
![3-Bromo-6H-benzo[c]chromen-6-one](/img/structure/B12523105.png)

![N-[4-(2H-tetrazol-5-yl)phenyl]benzamide](/img/structure/B12523108.png)

![3-(4-Fluorophenyl)-2-[4-(methanesulfonyl)phenyl]-4H-pyran-4-one](/img/structure/B12523133.png)



